molecular formula C7H12ClN3 B6220356 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride CAS No. 2490709-36-7

1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B6220356
CAS No.: 2490709-36-7
M. Wt: 173.6
InChI Key:
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Description

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:

    Cyclopropylation of Imidazole: The initial step involves the introduction of a cyclopropyl group to the imidazole ring. This can be achieved through a cyclopropylation reaction using cyclopropyl bromide and a base such as sodium hydride.

    Formation of Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination reaction using formaldehyde and ammonia or a primary amine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the methanamine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its imidazole moiety.

    Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and antiviral agent, owing to its imidazole structure.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride can be compared with other imidazole derivatives such as:

    1-(1-Methyl-1H-imidazol-2-yl)methanamine: This compound has a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.

    1-(1-Cyclohexyl-1H-imidazol-2-yl)methanamine: The cyclohexyl group provides bulkier steric hindrance compared to the cyclopropyl group, affecting its reactivity and binding properties.

    1-(1-Benzyl-1H-imidazol-2-yl)methanamine: The benzyl group introduces aromaticity, which can enhance π-π interactions with biological targets.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride involves the reaction of cyclopropylamine with 2-bromoacetophenone to form 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-one, which is then reduced to 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol. The final step involves the reaction of 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol with hydrochloric acid to form 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride.", "Starting Materials": [ "Cyclopropylamine", "2-Bromoacetophenone", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-bromoacetophenone in the presence of a base such as sodium hydroxide to form 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-one.", "Step 2: 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-one is reduced to 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol using a reducing agent such as sodium borohydride.", "Step 3: 1-(1-cyclopropyl-1H-imidazol-2-yl)propan-2-ol is reacted with hydrochloric acid to form 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride." ] }

CAS No.

2490709-36-7

Molecular Formula

C7H12ClN3

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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